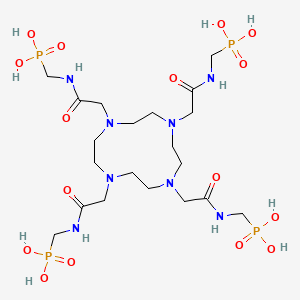

Dota-4AMP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C20H44N8O16P4 |

|---|---|

Molecular Weight |

776.5 g/mol |

IUPAC Name |

[[2-[4,7,10-tris[2-oxo-2-(phosphonomethylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methylphosphonic acid |

InChI |

InChI=1S/C20H44N8O16P4/c29-17(21-13-45(33,34)35)9-25-1-2-26(10-18(30)22-14-46(36,37)38)5-6-28(12-20(32)24-16-48(42,43)44)8-7-27(4-3-25)11-19(31)23-15-47(39,40)41/h1-16H2,(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41)(H2,42,43,44) |

InChI Key |

INKLUEGPIMRARU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dota-4AMP: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dota-4AMP, a bifunctional chelator with significant applications in medical imaging and therapy. We will delve into its chemical structure, key quantitative data, experimental protocols, and its role in advanced biomedical strategies.

Chemical Structure and Identification

This compound, chemically known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid) , is a macrocyclic chelating agent derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The core structure consists of a 12-membered tetraaza ring, where each of the four nitrogen atoms is functionalized with an acetamido-methylenephosphonic acid arm. This unique structure allows for the stable chelation of various metal ions, particularly lanthanides, making it a valuable tool in the development of diagnostic and therapeutic agents.

Key Identifiers:

-

Chemical Formula: C₂₀H₄₄N₈O₁₆P₄·2H₂O·HBr[1]

-

CAS Number: 254444-71-8[1]

-

SMILES (Simplified Molecular Input Line Entry System): O=P(O)(O)CN(CCN(CC(NCP(O)(O)=O)=O)CCN(CC(NCP(O)(O)=O)=O)CCN(CC(NCP(O)(O)=O)=O)CC1)CC1=O

Quantitative Data

The utility of this compound and its metal complexes is underscored by their physicochemical properties. The following table summarizes key quantitative data for Gd(this compound), a gadolinium-based complex of this compound used as a pH-responsive MRI contrast agent.

| Parameter | Value | Conditions | Reference |

| Maximum Relaxivity (r1) | ~10 mM⁻¹s⁻¹ | at pH 6, 20 MHz, 25 °C | |

| Relaxivity (r1) | 5.3 mM⁻¹s⁻¹ | "high pH" species | |

| Conjugated Relaxivity (r1) | up to 25 mM⁻¹s⁻¹ | Conjugated to a G5-PAMAM dendrimer |

Experimental Protocols

General Synthesis of DOTA-tetraamide Derivatives

The synthesis of DOTA-tetraamide compounds, such as this compound, can be challenging, especially with bulky substituents. A common and effective methodology involves the coupling of DOTA with an appropriate amine-containing reagent.[2][3]

Materials:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

Amine-containing reagent (for this compound, this would be an aminomethylenephosphonic acid derivative)

Procedure:

-

Suspend DOTA in DMF.

-

Add HBTU (4 equivalents) and DIPEA (6 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature for 5 minutes.

-

Add the protected amine-containing derivative (4 equivalents) and additional DIPEA (up to 4 equivalents if the amine is a salt).

-

Stir the reaction mixture at room temperature overnight.

-

Purify the product using appropriate chromatographic techniques.

Radiolabeling for Pre-targeting Applications

This compound is often used in conjunction with radionuclides for imaging and therapy. The following is a general protocol for radiolabeling DOTA-conjugated molecules.

Materials:

-

This compound conjugated to a targeting moiety (e.g., an antibody or peptide)

-

Radionuclide of choice (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y) in a suitable buffer

-

Heating block or water bath

Procedure:

-

Dissolve the DOTA-conjugate in a metal-free buffer (e.g., ammonium acetate or sodium acetate) to a desired concentration.

-

Add the radionuclide solution to the DOTA-conjugate solution.

-

Adjust the pH of the reaction mixture to the optimal range for the specific radionuclide (typically between 4.0 and 5.5).

-

Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for a specified time (typically 15-30 minutes).

-

Assess the radiolabeling efficiency using techniques such as radio-TLC or radio-HPLC.

-

If necessary, purify the radiolabeled conjugate to remove any free radionuclide.

Applications in Tumor Pre-targeting

This compound is a key component in pre-targeting strategies for cancer imaging and therapy.[4] This multi-step approach aims to improve the therapeutic index of radiopharmaceuticals by separating the delivery of the targeting molecule from the delivery of the radionuclide.

The Pre-targeting Workflow

The pre-targeting strategy involves a sequence of administrations to concentrate radioactivity at the tumor site while minimizing exposure to healthy tissues.

Caption: The pre-targeting workflow using a bispecific antibody and radiolabeled this compound.

Mechanism of Action

-

Bispecific Antibody Administration: A bispecific antibody (bsAb) is first administered to the patient. This antibody has two different binding sites: one that recognizes a tumor-associated antigen and another that binds to the this compound chelator.

-

Tumor Accumulation and Clearance: The bsAb circulates in the body and accumulates at the tumor site by binding to the tumor antigens. A sufficient amount of time is allowed for the unbound bsAb to clear from the bloodstream and non-target tissues.

-

Radiolabeled this compound Administration: Subsequently, this compound, chelated with a diagnostic or therapeutic radionuclide, is administered.

-

In Vivo "Click" Reaction: The radiolabeled this compound rapidly circulates and binds with high affinity to the bsAb that is already localized at the tumor.

-

Rapid Clearance of Unbound Agent: Any unbound radiolabeled this compound is quickly cleared from the body through the renal system due to its small size.

-

Enhanced Imaging or Therapy: This process results in a high concentration of the radionuclide at the tumor site and a very low concentration in healthy tissues, leading to a significantly improved tumor-to-background ratio for imaging or a more potent and less toxic therapeutic effect. This strategy has been explored with various radionuclides for both imaging (e.g., PET with ⁶⁸Ga) and therapy (e.g., with alpha or beta emitters like ¹⁷⁷Lu or ⁹⁰Y).

Conclusion

This compound is a versatile and powerful tool in the field of radiopharmaceuticals. Its robust chelating properties, combined with its utility in innovative strategies like tumor pre-targeting, make it a subject of ongoing research and development for creating more effective and safer diagnostic and therapeutic agents for cancer and other diseases. The detailed understanding of its chemical structure, quantitative properties, and mechanisms of action is crucial for scientists and researchers working towards the next generation of targeted medical treatments.

References

- 1. Improved synthesis of DOTA tetraamide ligands for lanthanide(III) ions: a tool for increasing the repertoire of potential PARACEST contrast agents for MRI and/or fluorescent sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Mechanism of Action of DOTA-4AMP and its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo mechanism of action, experimental protocols, and key data related to DOTA-4AMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylphosphonate)) and its derivatives. This compound serves as a critical bifunctional chelator in the development of advanced diagnostic and therapeutic agents.

Core Concept: The Role of this compound as a Bifunctional Chelator

This compound and its analogues are macrocyclic compounds that act as highly stable chelating agents for a variety of metal ions.[1][2] Their primary in vivo function is not pharmacological in itself, but rather to securely sequester a metal ion, preventing its premature release while being delivered to a target tissue. The overall mechanism of action of a this compound-based conjugate is therefore determined by two other components:

-

The Targeting Moiety: This is typically a peptide or antibody that binds to a specific biological target, such as a receptor overexpressed on tumor cells.[3][4][5]

-

The Chelated Metal Ion: The choice of metal dictates the ultimate application, such as:

-

Diagnostic Imaging: Using gamma-emitting radionuclides (e.g., ¹¹¹In), positron-emitting radionuclides (e.g., ⁶⁸Ga for PET scans), or paramagnetic metal ions (e.g., Gd³⁺ for MRI).

-

Radionuclide Therapy: Using alpha- or beta-emitting radionuclides (e.g., ²¹²Bi, ¹⁷⁷Lu) to deliver a cytotoxic radiation dose to target cells.

-

The DOTA cage forms a kinetically inert and highly stable complex with the metal ion, which is crucial for minimizing toxicity and off-target effects that could arise from the release of the free metal in vivo.

Mechanism of Action: pH-Sensing for "Smart" Imaging

A key in vivo mechanism of action for certain this compound derivatives, particularly Gd(III) complexes like Gdthis compound⁵, is their function as pH-sensitive MRI contrast agents. The relaxivity (r₁) of these agents, which determines the degree of MRI signal enhancement, is dependent on the pH of the surrounding microenvironment.

The underlying principle involves the protonation state of the phosphonate or amide groups on the this compound backbone. Changes in pH alter the conformation of the chelate and its interaction with water molecules, thereby modulating the relaxivity. This property allows for non-invasive in vivo mapping of pH, which can be a valuable biomarker for identifying disease states like cancer, where the extracellular pH is often acidic.

To enhance this capability, bimodal MR-PET agents such as Gdthis compound-F have been developed, incorporating a fluorine atom (¹⁸F or ¹⁹F) for PET imaging, which allows for quantitative pH imaging.

Pharmacokinetics and Biodistribution

The in vivo disposition of DOTA-conjugated molecules is largely governed by the properties of the targeting moiety. However, some general pharmacokinetic characteristics are observed:

-

Distribution: Following intravenous administration, DOTA-conjugates typically show rapid distribution throughout the body. Their hydrophilic nature generally leads to extracellular localization.

-

Elimination: The primary route of elimination is through the kidneys via glomerular filtration. This results in relatively rapid clearance from the blood and most non-target tissues.

-

Tumor Uptake: For targeted radiopharmaceuticals, significant accumulation is observed in tumors expressing the target receptor. The tumor-to-background ratio is a critical parameter for successful imaging and therapy.

-

Metabolism: In vivo metabolism of the peptide component can occur, leading to smaller radiolabeled fragments. The pharmacokinetics of these radiometabolites can influence the overall radiation dose to organs like the kidneys.

The following table summarizes representative preclinical biodistribution data for various DOTA-conjugated peptides. Note that these values are highly dependent on the specific peptide, radiometal, and animal model used.

| Compound | Animal Model | Target | Organ with Highest Uptake (Tumor) (%ID/g) | Organ with Highest Uptake (Non-Tumor) (%ID/g) | Time Point |

| ¹¹¹In-DOTA-[Tyr³]octreotide | Nude mice (AR42J) | Somatostatin Receptor | 42.3 ± 2.8 | Kidneys (not specified) | 2 h p.i. |

| ⁶⁸Ga-DOTA-MGS8 | Nude mice (A431-CCK2R) | CCK2 Receptor | ~27 | Kidneys (not specified) | 1 h p.i. |

| ¹¹¹In-DOTA-Tz | Healthy mice | N/A (pre-targeting) | N/A | Kidneys/Bladder (Excretion) >90% of dose | 1 h p.i. |

| ¹⁷⁷Lu-DOTA-5G (2) | Nude mice (BxPC-3) | Integrin αvβ6 | High (not quantified in abstract) | Kidneys (dose-limiting organ) | N/A |

%ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection. (Data synthesized from)

Key Experimental Protocols

The in vivo evaluation of this compound conjugates involves a series of standardized preclinical experiments.

Objective: To stably chelate a radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) to the DOTA-peptide conjugate.

Typical Protocol:

-

The DOTA-conjugated peptide is dissolved in a metal-free buffer (e.g., ammonium acetate, pH 5-7).

-

The radionuclide, obtained from a generator (for ⁶⁸Ga) or as a chloride salt, is added to the peptide solution.

-

The reaction mixture is heated for a specific duration (e.g., 5-15 minutes at 80-95°C).

-

Radiochemical purity is assessed using techniques like radio-TLC or radio-HPLC to ensure >95% labeling efficiency.

-

The final product is passed through a sterile filter for in vivo administration.

Objective: To determine the affinity and receptor-mediated uptake of the radiolabeled conjugate in target cells.

Typical Protocol:

-

Cancer cells expressing the target receptor are cultured in multi-well plates.

-

Cells are incubated with increasing concentrations of the radiolabeled DOTA-conjugate at 37°C for a set time (e.g., 1 hour).

-

To determine non-specific binding, a parallel set of cells is co-incubated with a large excess of the non-radiolabeled peptide.

-

After incubation, the supernatant is removed, and the cells are washed.

-

Surface-bound radioactivity is removed with an acid wash (e.g., glycine buffer, pH 2.5).

-

The remaining internalized radioactivity is measured in a gamma counter after cell lysis.

-

Binding affinity (Kd) or IC50 values are calculated from competitive binding experiments.

Objective: To evaluate the pharmacokinetics, tumor uptake, and clearance of the radiolabeled conjugate in a living system.

Typical Protocol:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells to establish xenograft tumors.

-

Once tumors reach a suitable size, a defined amount of the radiolabeled DOTA-conjugate is injected intravenously.

-

At various time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized.

-

Tumors, blood, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are harvested, weighed, and the radioactivity is measured in a gamma counter.

-

The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Evaluation of 68Ga- and 177Lu-Labeled Integrin αvβ6-Targeting Radiotheranostic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre-clinical evaluation of eight DOTA coupled gastrin-releasing peptide receptor (GRP-R) ligands for in vivo targeting of receptor-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of DOTA-conjugated multimeric [Tyr3]octreotide peptides via a combination of Cu(I)-catalyzed "click" cycloaddition and thio acid/sulfonyl azide "sulfo-click" amidation and their in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dota-4AMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dota-4AMP, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid), is a macrocyclic bifunctional chelator with significant applications in biomedical imaging and therapy. Its robust coordination chemistry, particularly with lanthanide ions, and the pH-sensitive properties of its metal complexes, make it a compound of high interest in the development of advanced diagnostic and therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, purification, and characterization, and an exploration of its mechanism of action as a pH-responsive MRI contrast agent and its utility in targeted radionuclide therapy.

Physical and Chemical Properties

This compound is a derivative of the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, where the four carboxylate arms are replaced with acetamidomethylenephosphonic acid groups. This modification significantly influences its coordination chemistry and the properties of its metal complexes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid) | [1] |

| Molecular Formula | C₂₀H₄₄N₈O₁₆P₄ | [1] |

| Molecular Weight | 796.5 g/mol | [1] |

| CAS Number | 254444-71-8 | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water, especially at neutral to basic pH. Soluble in polar aprotic solvents like DMSO. Limited solubility in nonpolar organic solvents. The water solubility of phosphonic acids generally increases with deprotonation in basic media. | [2] |

| Storage | Store at -20°C in a dry, dark place. | General laboratory practice |

pKa Values and Stability Constants

The stability of the metal complexes formed by this compound is a key determinant of their suitability for in vivo applications. High thermodynamic stability and kinetic inertness are essential to prevent the release of potentially toxic metal ions.

Table 2: Protonation Constants and Stability Constants of DOTA and Related Ligands

| Ligand | pKa1 | pKa2 | pKa3 | pKa4 | log K (Gd³⁺) | log K (Eu³⁺) | log K (Lu³⁺) |

| DOTA | 11.88 | 9.77 | 4.38 | 4.29 | 25.6 | 26.21 | 23.06 |

| DOTP | 12.4 | 10.3 | 7.3 | 6.0 | - | - | - |

Note: Data for DOTA and DOTP are provided as representative values for polyamino-polycarboxylate and polyamino-polyphosphonate macrocycles, respectively. The stability constants for lanthanide-DOTA complexes are well-documented.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from the established methods for N-alkylation of cyclen and related macrocycles. A representative multi-step synthesis is outlined below.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Synthesis of Diethyl bromoacetamidomethylphosphonate: To a solution of diethyl aminomethylphosphonate in benzene, add potassium carbonate. Slowly add bromoacetyl bromide and stir the reaction mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC). After completion, filter the mixture and remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

-

Synthesis of this compound ethyl ester: Dissolve cyclen and diethyl bromoacetamidomethylphosphonate in acetonitrile. Add potassium carbonate and heat the mixture to 60°C for several hours. Monitor the progress of the reaction by TLC or mass spectrometry. Upon completion, filter the reaction mixture and evaporate the solvent. The resulting crude product can be used in the next step without further purification or can be purified by column chromatography.

-

Hydrolysis to this compound: Suspend the crude this compound ethyl ester in a solution of 30% hydrobromic acid in glacial acetic acid. Stir the mixture at room temperature overnight. The deprotected this compound will precipitate. Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol or ether), and dry under vacuum.

Purification of this compound

Purification of the final product is typically achieved by preparative high-performance liquid chromatography (HPLC).

Workflow for HPLC Purification of this compound

Caption: HPLC purification workflow for this compound.

HPLC Protocol:

-

Column: Preparative reverse-phase C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 30 minutes is a typical starting point. The gradient should be optimized based on the separation of the desired product from impurities.

-

Detection: UV at 214 nm and 254 nm.

-

Procedure: Dissolve the crude this compound in a minimal amount of mobile phase A. Inject the solution onto the equilibrated column. Collect fractions and analyze them by analytical HPLC to identify the pure fractions. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization of this compound

The structure and purity of this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the methylene protons of the cyclen ring, the acetamido group, and the methylenephosphonate groups.

-

¹³C NMR: Will show corresponding signals for the different carbon environments in the molecule.

-

³¹P NMR: A single peak is expected, confirming the presence of the phosphonate groups.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the compound.

Mechanism of Action and Applications

pH-Responsive MRI Contrast Agent: Gd-Dota-4AMP

The gadolinium complex of this compound (Gd-Dota-4AMP) exhibits pH-dependent relaxivity, making it a valuable tool for in vivo pH mapping by MRI.

Protocol for Preparation of Gd-Dota-4AMP:

-

Dissolve this compound in water.

-

Add one equivalent of gadolinium(III) chloride (GdCl₃) solution.

-

Adjust the pH of the solution to above 8 using a suitable base (e.g., NaOH or NH₄OH) to ensure the formation of the desired stable complex isomer.

-

Heat the solution gently (e.g., 50-60°C) for a few hours to facilitate complexation.

-

Monitor the completion of the reaction by checking for free Gd³⁺ using a xylenol orange test.

-

The final solution can be purified by size-exclusion chromatography or used directly if the reaction goes to completion.

Mechanism of pH-Dependent Relaxivity:

The relaxivity of Gd-Dota-4AMP is modulated by the protonation state of the phosphonate side arms. At different pH values, the rate of proton exchange between the water molecule coordinated to the gadolinium ion and the bulk water is altered, leading to changes in the T1 relaxation time of the surrounding water protons.

Signaling Pathway of pH-Dependent Relaxivity

Caption: pH-dependent relaxivity of Gd-Dota-4AMP.

Experimental Determination of Relaxivity:

The T1 relaxivity (r₁) is determined by measuring the T1 relaxation times of aqueous solutions containing varying concentrations of the Gd-Dota-4AMP complex at a specific magnetic field strength and temperature. The relaxivity is the slope of the plot of 1/T1 versus the concentration of the gadolinium complex.

Targeted Radionuclide Therapy

This compound serves as a bifunctional chelator for conjugating therapeutic radionuclides to targeting vectors such as peptides or antibodies. This approach, known as pretargeted radioimmunotherapy (PRIT), allows for the specific delivery of radiation to cancer cells, minimizing damage to healthy tissues.

Workflow for Pretargeted Radioimmunotherapy using this compound

Caption: Pretargeted radioimmunotherapy workflow.

The cellular uptake of Dota-conjugated molecules is often mediated by endocytosis, particularly when conjugated to large molecules like antibodies or certain peptides. The specific endocytic pathway can depend on the nature of the targeting vector.

Conclusion

This compound is a versatile and powerful chelating agent with significant potential in the fields of molecular imaging and targeted therapy. Its unique pH-responsive properties when complexed with gadolinium offer a sophisticated tool for non-invasive physiological measurements. Furthermore, its ability to form stable complexes with a variety of radiometals makes it an invaluable component in the design of next-generation radiopharmaceuticals. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the full potential of this remarkable molecule.

References

Synthesis pathways for Dota-4AMP.

An In-depth Technical Guide to the Synthesis of Dota-4AMP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for this compound (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid)), a bifunctional chelator of significant interest in the field of medical imaging and radiopharmaceutical development. The proposed synthesis is based on established chemical principles and analogous reactions reported in the scientific literature for the synthesis of related DOTA derivatives.

Overview of this compound

This compound is a macrocyclic chelating agent built upon the 1,4,7,10-tetraazacyclododecane (cyclen) framework. Each of the four nitrogen atoms of the cyclen ring is functionalized with an acetamidomethylenephosphonic acid arm. This structural feature imparts specific chelating properties, making it a valuable tool for complexing with various metal ions, including radionuclides used in diagnostic imaging and therapy. The chemical structure of this compound is presented below.

Chemical Name: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid)[1] Chemical Formula: C₂₀H₄₄N₈O₁₆P₄[1]

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into two primary stages:

-

Stage 1: Synthesis of the Activated Side Arm: Preparation of a suitable N-acetylaminomethylphosphonic acid derivative that can be readily conjugated to the cyclen macrocycle.

-

Stage 2: Tetra-N-alkylation of Cyclen: The conjugation of four equivalents of the activated side arm to the cyclen backbone to yield the final this compound product.

A detailed workflow for this proposed synthesis is illustrated in the diagram below.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for each stage of the this compound synthesis. These protocols are based on analogous and well-documented procedures for the synthesis of similar compounds.

Stage 1: Synthesis of the Activated Side Arm

The key intermediate for the side arm is (acetylamino)methylphosphonic acid. A plausible route for its synthesis involves the reaction of N-(hydroxymethyl)acetamide with a phosphorus source.

3.1.1. Synthesis of N-(hydroxymethyl)acetamide

This procedure is adapted from established methods for the synthesis of N-hydroxymethylamides.[1][2]

-

Reaction: Acetamide is reacted with formaldehyde in the presence of a base.

-

Reagents and Solvents:

-

Acetamide

-

Aqueous formaldehyde (37%)

-

Potassium carbonate (catalyst)

-

-

Procedure:

-

Dissolve potassium carbonate in aqueous formaldehyde.

-

Add acetamide to the solution and warm gently to initiate the reaction.

-

Allow the reaction mixture to stand at room temperature overnight.

-

The product, N-(hydroxymethyl)acetamide, is typically obtained as an oil and can be used in the next step after drying.

-

3.1.2. Synthesis of (Acetylamino)methylphosphonic acid

This step involves the phosphonylation of N-(hydroxymethyl)acetamide. A potential method is the reaction with phosphorous acid, which has been reported for the synthesis of similar aminophosphonic acids.

-

Reaction: N-(hydroxymethyl)acetamide is reacted with phosphorous acid.

-

Reagents and Solvents:

-

N-(hydroxymethyl)acetamide

-

Phosphorous acid

-

Acetic acid (solvent)

-

Diphosphorus trioxide can also be used as the phosphorus source.[3]

-

-

Procedure:

-

Dissolve N-(hydroxymethyl)acetamide in acetic acid.

-

Add phosphorous acid (or diphosphorus trioxide) portion-wise while cooling the reaction mixture.

-

Heat the mixture to reflux for several hours.

-

After cooling, the product is isolated, which may involve removal of the solvent under reduced pressure and purification by recrystallization.

-

3.1.3. Activation of the Side Arm

For efficient alkylation of cyclen, the (acetylamino)methylphosphonic acid needs to be activated, for example, as a chloroacetyl derivative. This would involve the protection of the phosphonic acid group, followed by N-acylation with chloroacetyl chloride, and subsequent deprotection. A more direct, though challenging, approach would be the selective N-chloroacetylation of (acetylamino)methylphosphonic acid. A plausible alternative starting material for the side arm is 2-chloro-N-(hydroxymethyl)acetamide, which could potentially be phosphonylated.

Stage 2: Tetra-N-alkylation of Cyclen

This final stage involves the formation of the this compound macrocycle by reacting cyclen with four equivalents of the activated side arm.

-

Reaction: Cyclen is reacted with the activated (e.g., chloroacetylated) aminomethylphosphonic acid derivative in the presence of a base.

-

Reagents and Solvents:

-

1,4,7,10-Tetraazacyclododecane (Cyclen)

-

Activated side arm (from Stage 1)

-

A suitable base (e.g., potassium carbonate, sodium carbonate)

-

A polar aprotic solvent (e.g., acetonitrile, DMF)

-

-

Procedure:

-

Dissolve cyclen and the base in the chosen solvent.

-

Add the activated side arm to the solution.

-

Heat the reaction mixture to promote the alkylation. The reaction progress can be monitored by techniques such as TLC or LC-MS.

-

Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

If protecting groups were used on the phosphonic acid moieties, a final deprotection step (e.g., acid hydrolysis) is required.

-

The crude product is then purified using appropriate chromatographic techniques to yield pure this compound.

-

Data Presentation

As this guide presents a proposed synthesis, experimental data such as yields and spectroscopic characterization are not available. For related DOTA derivatives, yields for the alkylation of cyclen can vary significantly depending on the specific side arm and reaction conditions.

| Reaction Step | Product | Typical Yield Range (based on analogous reactions) | Key Characterization Techniques |

| Acetamide + Formaldehyde | N-(hydroxymethyl)acetamide | 80-95% | ¹H NMR, ¹³C NMR |

| N-(hydroxymethyl)acetamide + Phosphorous Acid | (Acetylamino)methylphosphonic acid | 50-70% | ¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry |

| Cyclen Alkylation | This compound | 30-60% | ¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry, HPLC |

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression from simple starting materials to the final complex molecule. The following diagram illustrates the key transformations and relationships in the proposed pathway.

Conclusion

The synthesis of this compound, while not explicitly detailed in readily available literature, can be reasonably proposed based on established synthetic methodologies for DOTA derivatives and aminophosphonic acids. The key challenges in this synthesis are likely to be the efficient and high-yield synthesis of the activated acetamidomethylenephosphonic acid side arm and the subsequent complete tetra-alkylation of the sterically hindered cyclen macrocycle. The protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis of this important bifunctional chelator. Further optimization of reaction conditions and purification methods would be necessary to develop a robust and scalable synthetic route.

References

The Core Chemistry of Dota-4AMP and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dota-4AMP, with the chemical name 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid), is a key bifunctional chelator derived from the macrocyclic ligand DOTA (also known as tetraxetan). Its structure is engineered to form highly stable complexes with a variety of metal ions, particularly trivalent lanthanides and radionuclides, making it a valuable platform for the development of advanced diagnostic and therapeutic agents. This technical guide delves into the core chemistry of this compound and its derivatives, providing insights into their synthesis, properties, and applications in the fields of medical imaging and radiopharmaceutical therapy.

This compound's unique architecture, featuring a central 12-membered tetraaza ring and four acetamido-methylenephosphonic acid pendant arms, allows for the stable chelation of metal ions. This robust coordination chemistry is fundamental to its function, preventing the release of potentially toxic free metal ions in biological systems. The phosphonate groups also contribute to the molecule's properties, such as its pH sensitivity when complexed with certain metals like gadolinium, which has been exploited for pH mapping in MRI.

This guide will provide a comprehensive overview of the synthesis of this compound and its derivatives, present key quantitative data on their performance, detail experimental protocols, and visualize the fundamental chemical and biological processes involved.

Core Chemical Structure and Synthesis

The foundational structure of this compound is the DOTA macrocycle, a derivative of cyclen. The four secondary amine groups of the cyclen ring are functionalized with acetamido-methylenephosphonic acid arms. This tetra-substitution is crucial for its high affinity and kinetic inertness when complexed with metal ions.

The synthesis of DOTA derivatives, including this compound, can be challenging, especially when introducing bulky substituents. While the reaction of cyclen with haloacetamide intermediates is a common approach for simpler DOTA-tetraamides, this method often yields poor results with more complex structures. An improved and more versatile methodology involves the direct coupling of DOTA to an appropriate amine-containing reagent.

Below is a generalized workflow for the synthesis of DOTA-tetraamide derivatives, which can be adapted for the synthesis of this compound.

Caption: General synthesis workflow for DOTA-tetraamide derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related DOTA derivatives to provide a comparative overview of their properties. Data has been compiled from various sources and is intended to be representative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₄₄N₈O₁₆P₄·2H₂O·HBr | [1] |

| Molecular Weight | 893.4 g/mol | [1] |

| CAS Number | 254444-71-8 | [1] |

| Appearance | White crystalline solid | [2] |

Table 2: Stability Constants (log K) of DOTA and its Derivatives with Various Metal Ions

| Ligand | Gd(III) | Lu(III) | Y(III) | Cu(II) | Zn(II) |

| DOTA | 25.4 | 25.9 | 24.8 | 22.5 | 21.2 |

| This compound | High (pH dependent) | - | - | - | - |

| DOTAM | 14.8 | 14.9 | 14.5 | 15.3 | 12.1 |

| DOTA-(gly)₄ | 14.1 | - | - | - | - |

Table 3: Relaxivity of Gd(III) Complexes of DOTA Derivatives (20 MHz, 25 °C)

| Complex | Relaxivity (r₁) [mM⁻¹s⁻¹] | Condition |

| Gd-DOTA | 4.2 | pH 7.4 |

| Gd-Dota-4AMP | 5.3 - 10.0 | pH dependent (max at pH ~6)[3] |

| Gd-DOTAM | 3.4 | pH 7.4 |

Table 4: Representative Pharmacokinetic Parameters of DOTA-based Radiopharmaceuticals

| Radiopharmaceutical | Bioavailability | Half-life (elimination) | Clearance |

| [¹⁷⁷Lu]Lu-DOTA-TATE | N/A (IV) | ~40-70 h | Primarily renal |

| [⁹⁰Y]Y-DOTA-TOC | N/A (IV) | ~60 h | Primarily renal |

| [⁶⁸Ga]Ga-DOTA-TATE | N/A (IV) | ~68 min (radionuclide) | Rapid renal |

Note: Specific pharmacokinetic data for this compound itself is not extensively published. The data presented is for well-studied DOTA-peptide conjugates and is indicative of the general pharmacokinetic profile of such molecules.

Experimental Protocols

Protocol 1: General Synthesis of a DOTA-Tetraamide Derivative

This protocol is a generalized procedure based on the improved methodology for synthesizing DOTA-tetraamide derivatives.

Materials:

-

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Amine-containing reagent (e.g., a protected amino acid or aminomethylphosphonic acid derivative)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Trifluoroacetic acid (TFA) (for deprotection, if needed)

Procedure:

-

Suspend DOTA (1.0 eq) in anhydrous DMF.

-

Add HBTU (4.0 eq) and DIPEA (6.0 eq) to the suspension.

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add the amine-containing reagent (4.0 eq). If the amine is a hydrochloride salt, add an additional 4.0 eq of DIPEA.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected DOTA-tetraamide derivative.

-

If necessary, deprotect the product using a suitable method (e.g., TFA for Boc-protected amines).

-

Purify the final product by chromatography if required.

Protocol 2: Radiolabeling of a DOTA-Conjugate with Lutetium-177

This protocol provides a general method for the radiolabeling of a DOTA-conjugated molecule with ¹⁷⁷Lu.

Materials:

-

DOTA-conjugated molecule (e.g., this compound-peptide)

-

[¹⁷⁷Lu]LuCl₃ solution in HCl

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

Gentisic acid/sodium ascorbate solution (quencher)

-

Sterile water for injection

-

Sterile vials and syringes

-

Heating block

Procedure:

-

In a sterile vial, dissolve the DOTA-conjugated molecule in sodium acetate buffer.

-

Add the required activity of [¹⁷⁷Lu]LuCl₃ solution to the vial.

-

Incubate the reaction mixture at 80-95°C for 15-30 minutes.

-

After incubation, cool the reaction to room temperature.

-

Add the gentisic acid/sodium ascorbate solution to quench the reaction and prevent radiolysis.

-

Perform quality control to determine the radiochemical purity using methods such as radio-TLC or radio-HPLC.

-

If the radiochemical purity is >95%, the product can be diluted with sterile water for injection for further use.

Signaling Pathways and Cellular Uptake

The primary "signaling" role of this compound and its derivatives in a biological context is the delivery of a payload (a metal ion for imaging or therapy) to a specific target. This is achieved by conjugating the this compound chelator to a targeting moiety, such as a peptide or antibody, that recognizes a specific receptor or antigen on the cell surface.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dota-4AMP as a Bifunctional Chelator

Executive Summary

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetra(aminomethylphosphonate), or this compound, is a macrocyclic bifunctional chelator engineered for high-stability complexation of various metal ions. Its unique structure, featuring a DOTA-derived cyclen backbone and four aminomethylphosphonate pendant arms, imparts distinct chemical properties, making it a versatile platform for developing advanced diagnostic and therapeutic agents. The phosphonate groups offer strong coordination to trivalent metal ions and introduce a pH-dependent protonation behavior, which has been effectively exploited for the development of pH-sensitive "smart" MRI contrast agents.[1][2]

As a bifunctional chelator, this compound serves as a crucial linker, covalently attaching to targeting biomolecules such as peptides, antibodies, or small molecules on one end, while securely chelating a functional metal ion on the other. This dual functionality enables the precise delivery of imaging reporters (e.g., Gadolinium for MRI, Gallium-68 for PET) or therapeutic radionuclides (e.g., Lutetium-177) to specific biological targets in vivo. This guide provides a comprehensive technical overview of this compound, including its core chemistry, quantitative chelation data, detailed experimental protocols, and key applications in the fields of molecular imaging and radiopharmaceuticals.

Core Chemistry and Chelation Properties

This compound is a derivative of the highly stable DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle.[3][4] The replacement of DOTA's four carboxylate arms with aminomethylphosphonate groups significantly alters the ligand's electronic and coordination properties. The phosphonate moieties provide hard oxygen donor atoms that form exceptionally stable complexes with a wide range of trivalent metal ions, including lanthanides and radiometals used in nuclear medicine.[1]

The stability of these metal complexes is critical for in vivo applications, as it prevents the release of potentially toxic free metal ions. The high thermodynamic stability and kinetic inertness of this compound complexes are attributed to the pre-organized structure of the macrocyclic ring, which encapsulates the metal ion.

Quantitative Chelation Data

The stability of metal-chelator complexes is quantified by the stability constant (log K). Higher log K values indicate a more stable complex. The following table summarizes available stability constants for DOTA derivatives with phosphonate arms (DOTP, a close analog) and the parent DOTA for comparison.

| Chelator | Metal Ion | Log K Value | Reference |

| DOTP | Cu²⁺ | 20.37 | |

| DOTP | La³⁺ | 20.07 | |

| DOTP | Sm³⁺ | 21.65 | |

| DOTP | Ho³⁺ | 21.57 | |

| DOTA | Sm³⁺ | 23.36 | |

| DOTA | Dy³⁺ | 23.93 | |

| DOTA | Yb³⁺ | 23.39 | |

| DOTA | Lu³⁺ | 23.06 | |

| DOTA | Eu³⁺ | 26.21 |

Note: DOTP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylene phosphonic acid)) is structurally very similar to this compound and is often used as a reference.

Role as a Bifunctional Chelator: Linking Molecules to Metals

The "bifunctional" nature of this compound allows it to act as a molecular bridge. One of the phosphonate arms, or a specifically introduced functional group on the macrocyclic backbone, can be chemically modified to form a covalent bond with a targeting biomolecule. This process, known as conjugation, creates a bioconjugate that retains both the chelator's ability to bind a metal and the biomolecule's ability to bind to its biological target.

Applications in Medical Imaging and Therapy

pH-Sensitive MRI Contrast Agents

A significant application of this compound is in the development of "smart" MRI contrast agents that can report on their microenvironment. When chelated with Gadolinium (Gd³⁺), the resulting Gd-Dota-4AMP complex exhibits pH-sensitive relaxivity (r1). The relaxivity of the complex changes in response to the protonation state of the phosphonate arms, which is dependent on the surrounding pH. This property allows for non-invasive pH mapping of tissues, which is valuable for studying pathologies associated with acidosis, such as cancer and ischemia. Further innovation has led to the creation of bimodal MR-PET agents by incorporating a fluorine atom, enabling quantitative pH imaging.

Radiopharmaceuticals for Theranostics

This compound is an excellent chelator for a variety of radiometals used in theranostics—the combination of therapy and diagnostics.

-

Diagnostics (PET Imaging): By chelating a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), a this compound bioconjugate can be used for PET imaging to visualize the location and extent of disease.

-

Therapy (Targeted Radionuclide Therapy): When chelated with a beta-emitting (e.g., Lutetium-177, ⁹⁰Y) or alpha-emitting radionuclide, the same bioconjugate can be used to deliver a cytotoxic radiation dose directly to diseased cells, minimizing damage to healthy tissue.

The ability to use the same this compound conjugated molecule for both imaging and therapy by simply swapping the radiometal is a cornerstone of personalized medicine.

Experimental Protocols

The following sections provide generalized protocols. Specific reaction conditions may need optimization based on the biomolecule and radionuclide used.

Protocol: Conjugation of this compound to a Peptide

This protocol describes the solution-phase conjugation of an activated this compound derivative (e.g., this compound-NHS ester) to a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain).

-

Peptide Preparation: Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 5-10 mg/mL. Ensure all other reactive amines on the peptide are protected if site-specific conjugation is required.

-

Chelator Activation: If not using a pre-activated ester, dissolve this compound and an activating agent like N-hydroxysuccinimide (NHS) in anhydrous DMF. Add a coupling agent such as DCC or HBTU and stir at room temperature for 4-6 hours to form the this compound-NHS ester.

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the activated this compound-NHS ester solution to the peptide solution.

-

Incubation: Gently mix the reaction vial at room temperature for 4-12 hours or overnight at 4°C.

-

Purification: Purify the resulting this compound-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

-

Deprotection (if necessary): If the phosphonate arms are protected (e.g., with t-butyl esters), remove the protecting groups using an appropriate acid (e.g., trifluoroacetic acid).

-

Final Purification: Re-purify the deprotected conjugate by RP-HPLC and lyophilize to obtain the final product.

Protocol: Radiolabeling of this compound-Peptide with Gallium-68

This protocol is adapted for generator-produced ⁶⁸Ga and utilizes a cationic purification method.

-

Reagent Preparation:

-

Reaction Buffer: Prepare a 1 M sodium acetate buffer and adjust the pH to 3.5-4.5.

-

Quenching Solution: Prepare a solution of DTPA (50 mM) to chelate any unreacted ⁶⁸Ga.

-

Peptide Solution: Dissolve 10-50 µg of the this compound-peptide conjugate in the reaction buffer. Add a radical scavenger like ascorbic acid to prevent radiolysis.

-

-

⁶⁸Ga Elution and Purification:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

-

Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge (e.g., SCX).

-

Elute the purified ⁶⁸Ga³⁺ from the cartridge directly into the reaction vial containing the peptide solution using a small volume of acidified 5 M NaCl solution.

-

-

Labeling Reaction:

-

Heat the reaction vial at 90-95°C for 5-10 minutes.

-

-

Quality Control:

-

Cool the reaction vial to room temperature.

-

Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC. The RCP should typically be >95%.

-

-

Final Formulation: If the RCP is high, the product can often be neutralized with a phosphate buffer and used directly after sterile filtration.

Radiolabeling Conditions and Efficiency

The choice of radionuclide dictates the specific labeling conditions required for optimal and stable chelation by this compound conjugates.

| Radionuclide | Typical Precursor Amount | Buffer | Temp (°C) | Time (min) | Typical Purity (%) | Reference |

| ⁶⁸Ga | 10-20 µg | Sodium Acetate (pH 3.5-4.5) | 90-95 | 5-15 | >95 | |

| ¹⁷⁷Lu | 20-50 µg | Sodium Ascorbate (pH 4.5-5.5) | 95-100 | 20-30 | >98 | |

| ⁹⁰Y | 20-50 µg | Sodium Acetate (pH 4.0-5.0) | 80-90 | 15-30 | >98 |

Conclusion

This compound stands out as a highly adaptable and robust bifunctional chelator. Its phosphonate functional groups not only ensure high-stability complexation with a broad range of metal ions but also enable novel applications such as pH-sensitive MRI. Its utility in linking diagnostic and therapeutic radionuclides to targeted biomolecules places it at the forefront of theranostic agent development. The well-established protocols for conjugation and radiolabeling further enhance its appeal for researchers and drug development professionals aiming to create the next generation of targeted molecular agents for personalized medicine.

References

- 1. Lanthanide ion (III) complexes of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraaminophosphonate (DOTA-4AmP8−) for dual biosensing of pH with CEST (chemical exchange saturation transfer) and BIRDS (biosensor imaging of redundant deviation in shifts) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s.mriquestions.com [s.mriquestions.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

The Stability of DOTA-4AMP Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of DOTA-4AMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide) and its closely related DOTA-tetraamide derivatives. The stability of these complexes is a critical factor in their application in fields such as medical imaging and targeted radionuclide therapy, ensuring the safe and effective delivery of metal ions in vivo. This document details the thermodynamic and kinetic aspects of stability, outlines key experimental protocols for their assessment, and presents quantitative data for analogous compounds.

Due to the limited availability of comprehensive stability data specifically for this compound in the public domain, this guide utilizes data from extensively studied DOTA-tetraamide derivatives as a primary reference. These derivatives, which also feature four amide groups on the DOTA macrocycle, provide a strong and relevant proxy for understanding the stability characteristics of this compound complexes.

Understanding Stability: Thermodynamic vs. Kinetic

The in vivo suitability of a metal-chelate complex is governed by two key concepts: thermodynamic stability and kinetic inertness.

-

Thermodynamic Stability refers to the equilibrium position of the complex formation reaction. It is quantified by the stability constant (log K). A high log K value indicates that the formation of the complex is highly favored at equilibrium. However, it does not provide information about how quickly the complex might dissociate.

-

Kinetic Inertness describes the rate at which a complex dissociates. A kinetically inert complex has a slow rate of dissociation, even if it is not thermodynamically favored to remain intact in a different chemical environment. For applications in biological systems, where transchelation to endogenous proteins or other molecules is a concern, kinetic inertness is often considered more critical than thermodynamic stability.[1][2]

DOTA-tetraamide complexes, while exhibiting lower thermodynamic stability compared to their DOTA counterparts by approximately 10-11 orders of magnitude, often demonstrate significant kinetic inertness.[3] This resistance to dissociation, particularly under acidic conditions, suggests their potential for safe in vivo use.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Ultra-inert lanthanide chelates as mass tags for multiplexed bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of DOTA-Phosphonate Chelators in Radiopharmaceutical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both diagnostic imaging and therapeutic intervention with high precision. A critical component of these agents is the bifunctional chelator, which securely binds a medically relevant radionuclide and is conjugated to a targeting vector. Among the most versatile and widely used chelators is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This guide focuses on a specific class of DOTA derivatives that incorporate phosphonate groups, which are of significant interest for their applications in skeletal imaging and therapy.

While the term "Dota-4AMP" can be ambiguous, with some suppliers referring to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid), the broader and more extensively researched class of DOTA-phosphonate derivatives, such as DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid) and DOTA-conjugated bisphosphonates like DOTAZOL, have well-documented applications in radiopharmaceutical development. These compounds exhibit a strong intrinsic affinity for hydroxyapatite, the primary mineral component of bone, making them excellent candidates for developing bone-seeking radiopharmaceuticals.

This technical guide provides an in-depth overview of the applications of DOTA-phosphonate derivatives in radiopharmaceutical development, with a focus on their synthesis, radiolabeling, and preclinical evaluation for bone-targeted imaging and therapy.

Core Concepts: The Chemistry of DOTA-Phosphonate Chelators

DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of trivalent metal ions, including therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), as well as diagnostic radionuclides such as Gallium-68 (⁶⁸Ga) and Indium-111 (¹¹¹In). The incorporation of phosphonate groups into the DOTA structure imparts a strong bone-targeting capability. This is due to the high affinity of phosphonates for calcium ions within the hydroxyapatite matrix of bone tissue.

The general workflow for developing a DOTA-phosphonate-based radiopharmaceutical involves several key stages, from the synthesis of the chelator to its preclinical validation.

Experimental Protocols

Synthesis of DOTA-Phosphonate Derivatives

The synthesis of DOTA-phosphonate chelators can be complex. One common example is the synthesis of DOTMP, which can be achieved through a multi-step process starting from DOTA.

Protocol for the Synthesis of DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid)

-

Reaction Setup: Suspend 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA) in toluene.

-

Addition of Reagents: Add phosphorous acid to the suspension.

-

Reflux: Reflux the reaction mixture while adding phosphorous trichloride dropwise over a period of 6 hours.

-

Solvent Removal: After the reaction is complete, evaporate the toluene under vacuum.

-

Dissolution and Precipitation: Dissolve the crude product in a minimal amount of deionized water. Precipitate the concentrated product by adding methanol.

-

Purification: Purify the final product using preparative high-performance liquid chromatography (HPLC). The yield for this reaction has been reported to be around 90%[1][2].

Radiolabeling Protocols

The radiolabeling of DOTA-phosphonate derivatives requires careful optimization of reaction conditions to achieve high radiochemical purity and specific activity.

Protocol for Radiolabeling of DOTA-Bisphosphonate (BPAMD) with Gallium-68 (⁶⁸Ga)

This protocol describes an automated synthesis approach.

-

Precursor Preparation: A solution of the DOTA-bisphosphonate monoamide (BPAMD) is prepared in a suitable buffer (e.g., 0.3 M HEPES)[3].

-

⁶⁸Ga Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl to obtain ⁶⁸GaCl₃. The unprocessed eluate is transferred to a preheated reaction vial containing the BPAMD solution[4].

-

Labeling Reaction: Heat the reaction mixture at 97°C for 12 minutes[4].

-

Final Formulation: The reaction medium can be used directly after cooling or can be passed through a solid-phase extraction cartridge for purification if necessary. The final product is typically diluted with sterile water for injection.

-

Quality Control: The radiochemical purity is determined by radio-HPLC. This automated method has been shown to produce [⁶⁸Ga]Ga-BPAMD with a radiochemical purity of >93% and a radiochemical yield of >91%.

Protocol for Radiolabeling of DOTMP with Lutetium-177 (¹⁷⁷Lu)

-

Reaction Mixture: Prepare a solution of DOTMP in a suitable buffer.

-

Addition of Radionuclide: Add ¹⁷⁷LuCl₃ solution to the DOTMP solution.

-

Incubation: Incubate the reaction mixture at an optimized temperature and time.

-

Quality Control: Assess the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or radio-HPLC.

Applications in Radiopharmaceutical Development

The primary application of DOTA-phosphonate radiopharmaceuticals is the imaging and therapy of bone metastases. The strong affinity for bone allows for high accumulation of the radiopharmaceutical at sites of bone turnover, which are often elevated in the presence of metastatic disease.

Diagnostic Imaging

For diagnostic purposes, DOTA-phosphonate chelators are typically labeled with positron emitters like ⁶⁸Ga for Positron Emission Tomography (PET) imaging. PET imaging with agents such as [⁶⁸Ga]Ga-DOTAZOL allows for the highly sensitive detection and localization of bone metastases.

Radionuclide Therapy

For therapeutic applications, DOTA-phosphonates are labeled with beta- or alpha-emitting radionuclides.

-

¹⁷⁷Lu-DOTMP: This radiopharmaceutical has been evaluated for its efficacy in palliating bone pain in patients with symptomatic skeletal metastases. Clinical studies have shown an overall response rate of 77.8% in reducing bone pain, with transient and manageable hematotoxicity.

-

¹⁵³Sm-DOTMP (CycloSAM): Samarium-153 is a beta-emitter that can be chelated by DOTMP for the palliation of bone pain from metastases. It localizes to bone surfaces, delivering a therapeutic dose of radiation to adjacent tumor cells.

-

Other Radionuclides: Other radionuclides, including Scandium-47 (⁴⁷Sc) and Bismuth-212 (²¹²Bi), have also been investigated in preclinical studies for their therapeutic potential when chelated with DOTMP.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of various DOTA-phosphonate radiopharmaceuticals.

Table 1: Radiolabeling Parameters of DOTA-Phosphonate Derivatives

| Radiopharmaceutical | Radionuclide | Precursor Amount | Buffer | Temperature (°C) | Time (min) | Radiochemical Purity (%) | Radiochemical Yield (%) | Reference |

| [⁶⁸Ga]Ga-BPAMD | ⁶⁸Ga | - | 0.3 M HEPES | 97 | 12 | > 93 | > 91 | |

| [⁹⁹mTc]Tc-DOTMP | ⁹⁹mTc | - | - | Room Temp. | 30 | > 97 | > 97 | |

| [¹⁷⁷Lu]Lu-DOTAZOL | ¹⁷⁷Lu | - | - | - | - | - | - |

Table 2: Preclinical Biodistribution of DOTA-Phosphonate Radiopharmaceuticals in Healthy Animals (% Injected Dose per Gram - %ID/g)

| Radiopharmaceutical | Animal Model | Organ | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. | Reference |

| [⁶⁸Ga]Ga-BPAMD | Healthy Mice | Femur | High | - | - | |

| [⁹⁹mTc]Tc-DOTMP | BALB/c Mice | Femur | - | - | - | |

| [¹⁷⁷Lu]Lu-DOTAZOL | - | Bone | - | - | - |

Note: Specific quantitative values for all time points were not consistently available across all cited preclinical studies.

Table 3: Human Dosimetry for DOTA-Phosphonate Radiopharmaceuticals (mSv/MBq)

| Radiopharmaceutical | Critical Organ | Absorbed Dose (mSv/MBq) | Effective Dose (mSv/MBq) | Reference |

| [⁶⁸Ga]Ga-DOTAZOL | Urinary Bladder | 0.368 | 0.0174 | |

| [¹⁷⁷Lu]Lu-DOTAZOL | Osteogenic Cells | 3.33 | - | |

| [¹⁷⁷Lu]Lu-DOTAZOL | Kidneys | 0.490 | - | |

| [¹⁷⁷Lu]Lu-DOTAZOL | Red Marrow | 0.461 | - |

Conclusion

DOTA-phosphonate derivatives represent a powerful class of bifunctional chelators for the development of bone-targeting radiopharmaceuticals. Their inherent affinity for the bone matrix, combined with the stable chelation of a wide range of diagnostic and therapeutic radionuclides, makes them highly valuable for the management of patients with skeletal metastases. The ability to use the same chelator-targeting vector combination for both PET imaging (with ⁶⁸Ga) and radionuclide therapy (with ¹⁷⁷Lu or other beta-emitters) exemplifies the "theranostic" paradigm, allowing for personalized treatment strategies based on diagnostic imaging findings. Further research and clinical development of these agents hold great promise for improving the diagnosis and treatment of bone-related pathologies in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. [99mTc]-1,4,7,10-Tetraazacyclododecane tetramethylenephosphonic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Towards Optimal Automated 68Ga-Radiolabeling Conditions of the DOTA-Bisphosphonate BPAMD Without Pre-Purification of the Generator Eluate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards Optimal Automated 68Ga‐Radiolabeling Conditions of the DOTA‐Bisphosphonate BPAMD Without Pre‐Purification of the Generator Eluate - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Dota-4AMP for the Conjugation of Peptides and Radionuclides

This guide provides a comprehensive overview of this compound (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid)), a macrocyclic bifunctional chelator, and its application in the conjugation of peptides and radionuclides for research and development in nuclear medicine and molecular imaging.

Introduction

This compound is a derivative of the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. It is designed to securely chelate a variety of radionuclides and to be covalently attached to biomolecules, such as peptides, creating radiolabeled conjugates for targeted imaging and therapy. The acetamidomethylenephosphonic acid arms of this compound can influence its coordination chemistry, stability, and the pharmacokinetic properties of its conjugates. This document details the synthesis, conjugation, radiolabeling, and evaluation of this compound conjugates.

Core Concepts

The fundamental principle behind the use of this compound lies in its bifunctional nature. One part of the molecule, the macrocyclic ring, forms a highly stable complex with a radionuclide. The other part, a reactive functional group (often introduced during synthesis), allows for covalent bonding to a peptide or other targeting vector. This dual functionality enables the delivery of a radioactive payload to a specific biological target, such as a receptor overexpressed on cancer cells.

General Workflow for Dota-Peptide Conjugate Development

A Technical Guide to the Pharmacokinetics of DOTA-Derivative Conjugates

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Investigating the Pharmacokinetics of DOTA-4AMP and Other DOTA-Derivative Conjugates

This guide provides an in-depth overview of the principles and methodologies for investigating the pharmacokinetics of radiopharmaceuticals based on DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, such as this compound. While specific pharmacokinetic data for this compound conjugates are limited in publicly accessible literature, this document outlines the critical factors influencing their behavior in vivo and presents generalized experimental protocols and data interpretation frameworks applicable to the entire class of DOTA-based agents.

Introduction to DOTA-Derivative Conjugates in Radiopharmaceuticals

DOTA and its analogues are macrocyclic chelators that form the cornerstone of many modern radiopharmaceuticals used for both diagnostics and therapy (theranostics).[1][2] These chelators form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for targeted radionuclide therapy.[3]

A bifunctional chelator like this compound is designed to be covalently attached (conjugated) to a biologically active molecule, such as a peptide or antibody, that targets specific cells or tissues, like tumors.[4] The resulting conjugate's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is collectively known as its pharmacokinetics. Understanding these pharmacokinetic properties is critical for developing safe and effective imaging agents and therapeutics. Key goals include maximizing tracer accumulation in the target tissue (e.g., a tumor) while minimizing uptake in non-target organs to reduce toxicity and improve image contrast.[3]

The overall structure of these agents dictates their biological behavior. The choice of the targeting molecule, the linker chemistry, and the chelator itself all modulate the conjugate's pharmacokinetic profile.

Caption: Logical structure of a DOTA-derivative radiopharmaceutical.

Factors Influencing Pharmacokinetics

The pharmacokinetics of a DOTA conjugate is a multifactorial equation. Altering any component can significantly change its biodistribution and clearance profile.

-

The Targeting Molecule: The size and nature of the targeting molecule are dominant factors. Small molecules and peptides are typically cleared rapidly through the kidneys, whereas large antibodies have much longer circulation times.

-

The Chelator and its Conjugation: The number of chelators attached to a single targeting molecule (especially antibodies) can alter its properties. A high number of DOTA molecules can increase hydrophilicity but may also lead to faster clearance or increased uptake by the liver and spleen. In some cases, excessive conjugation can reduce the molecule's ability to bind to its target (immunoreactivity).

-

Linker Chemistry: Linkers that modify charge and hydrophilicity can be used to tailor pharmacokinetics. For instance, incorporating negatively charged linkers (e.g., with glutamic acid) has been shown to reduce kidney uptake, a common site of dose-limiting toxicity for peptide-based agents.

-

Overall Charge and Lipophilicity: Neutral or positively charged conjugates tend to show higher uptake in the kidneys. Modifying the conjugate to be more negatively charged can enhance renal clearance and lower background signal.

Generalized Experimental Protocols for Pharmacokinetic Evaluation

The investigation of a novel DOTA-conjugate's pharmacokinetics follows a standardized workflow, from preparation to data analysis.

-

Radiolabeling: The DOTA-conjugate is incubated with the chosen radionuclide (e.g., ¹⁷⁷LuCl₃ or ⁶⁸GaCl₃) in a suitable buffer (e.g., ammonium acetate or HEPES) at an optimized pH and temperature. DOTA complexes with lanthanides like ¹⁷⁷Lu often require heating, whereas ⁶⁸Ga labeling can proceed at lower temperatures.

-

Quality Control: After labeling, the radiochemical purity (RCP) is determined, typically using radio-TLC or radio-HPLC. An RCP of >95% is generally required for in vivo studies.

-

Animal Model: Studies are commonly performed in healthy rodents or, more relevantly, in tumor-bearing animal models (e.g., mice with xenografted human tumors).

-

Administration: The radiolabeled conjugate is administered intravenously (IV) via the tail vein.

-

Time Points: Animals are euthanized at various time points post-injection (p.i.), such as 1, 4, 24, 48, and 72 hours, to characterize the distribution and clearance phases.

-

Organ Harvesting: Key organs and tissues (blood, tumor, kidneys, liver, spleen, muscle, bone, etc.) are collected, weighed, and their radioactivity is measured using a gamma counter.

-

Data Calculation: The uptake in each organ is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

The following diagram illustrates a typical experimental workflow for these studies.

Caption: Standard workflow for an ex vivo biodistribution study.

Quantitative Data Presentation

Biodistribution data are fundamental to understanding a conjugate's pharmacokinetic profile. The data are summarized in tables to compare uptake across different organs and over time. While specific data for a this compound conjugate is not available, the table below presents illustrative biodistribution data for a well-characterized DOTA-peptide conjugate, [¹⁷⁷Lu]Lu-DOTA-TATE, in patients with neuroendocrine tumors, to demonstrate the standard format.

Table 1: Illustrative Biodistribution of [¹⁷⁷Lu]Lu-DOTA-TATE in Humans (Population-Averaged)

| Organ/Tissue | Biological Half-Life (hours) |

| Kidneys | 43.7 |

| Liver | 45.1 |

| Spleen | 47.7 |

| Tumor Lesions | 65.7 |

This table is adapted from population-averaged data and serves as an example of pharmacokinetic parameter presentation. Actual values vary between individuals and studies.

Key insights from such data include identifying organs with high uptake (potential for toxicity) and assessing the tumor-to-background ratios (e.g., tumor-to-kidney or tumor-to-liver), which are crucial indicators of therapeutic efficacy and imaging quality. For instance, [¹⁷⁷Lu]Lu-DOTA-TATE shows significantly higher uptake in tumors and kidneys compared to other tissues.

Conclusion

The pharmacokinetic profile of a DOTA-derivative conjugate is a complex interplay between its constituent parts: the targeting moiety, the linker, and the chelator itself. A thorough investigation, following systematic protocols for radiolabeling, in vivo biodistribution, and data analysis, is essential for the preclinical and clinical development of these agents. While this compound is a recognized bifunctional chelator, detailed public data on the pharmacokinetics of its specific conjugates are scarce. However, the principles and experimental frameworks established for other DOTA-based radiopharmaceuticals, as outlined in this guide, provide a robust foundation for the evaluation of any new conjugate in this class, enabling researchers to optimize their design for improved tumor targeting and reduced off-target toxicity.

References

A Technical Guide to the Principles of Metal Chelation with DOTA-4AMP

For researchers, scientists, and professionals in drug development, understanding the fundamental principles of metal chelation is paramount for the design and application of novel diagnostic and therapeutic agents. This guide provides an in-depth exploration of the core principles governing the chelation of metal ions by DOTA-4AMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid)), a significant derivative of the versatile DOTA macrocycle.

Core Principles of this compound Chelation

This compound belongs to the family of DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) derivatives, which are renowned for their exceptional ability to form highly stable and kinetically inert complexes with a wide range of metal ions. The chelating power of these molecules stems from a combination of the macrocyclic effect and the chelate effect.

The foundational structure of DOTA is a 12-membered tetraaza macrocycle (cyclen) with four pendant arms.[1][2] In this compound, these are acetamidomethylenephosphonic acid groups. This structure creates a pre-organized cavity that can encapsulate a metal ion, coordinating with it through multiple donor atoms—the four nitrogen atoms of the macrocycle and the oxygen atoms from the pendant arms.[1] This multidentate coordination results in the formation of multiple chelate rings, significantly enhancing the thermodynamic stability of the resulting metal complex.[1]

The stability of these complexes is a critical attribute, particularly for in vivo applications such as medical imaging and therapy, as it prevents the premature release of potentially toxic metal ions.[3]

The Structure of this compound

The chemical structure of this compound is characterized by the central cyclen ring, to which four acetamidomethylenephosphonic acid arms are attached to the nitrogen atoms.

-

Chemical Name: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid)

-

Molecular Formula: C₂₀H₄₄N₈O₁₆P₄

The presence of amide and phosphonic acid groups in the pendant arms influences the electronic properties and coordination behavior of the ligand compared to the parent DOTA molecule, which has carboxylic acid arms. These modifications can affect the kinetics of complex formation and the stability of the resulting metal complex.

Mechanism of Metal Chelation

The chelation of a metal ion by this compound is a stepwise process that involves the progressive coordination of the metal ion by the donor atoms of the ligand. The process is initiated by the interaction of the metal ion with some of the donor atoms, followed by the wrapping of the macrocyclic framework and the remaining pendant arms around the metal ion to form a stable, caged complex.

The coordination number of the metal ion in the DOTA complex can vary. For larger ions like lanthanides, DOTA typically acts as an octadentate ligand, coordinating through all four nitrogen and four oxygen atoms, often with an additional water molecule to complete the coordination sphere to nine. For smaller transition metals, it may act as a hexadentate ligand.

Quantitative Data on Metal Chelation

| Metal Ion | log K (for DOTA) | Reference |

| Ca²⁺ | 16.4 | |

| Cu²⁺ | 22.2 | |

| Zn²⁺ | 21.1 | |

| Cd²⁺ | 21.3 | |

| Ni²⁺ | 20.5 | |

| Co²⁺ | 20.3 | |

| Ce³⁺ | 21.6 | |

| Fe³⁺ | 24.4 | |

| Gd³⁺ | High Affinity | |

| ⁹⁰Y | High Affinity | |

| ¹⁷⁷Lu | High Affinity | |

| ⁶⁸Ga | High Affinity |

Note: The stability constants of this compound complexes may differ from those of DOTA due to the different pendant arms.

The kinetics of complex formation with macrocyclic ligands like DOTA are generally slower than with linear chelators. This is an important consideration in the design of radiopharmaceuticals, where rapid and efficient labeling is often required.

Experimental Protocols

The study of metal chelation by this compound involves several key experimental procedures.

Synthesis of this compound

The synthesis of DOTA-tetraamide derivatives typically involves the alkylation of the cyclen macrocycle with appropriate α-halo amide derivatives. An improved methodology involves the coupling of DOTA to an amine-containing reagent.